8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide
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Overview
Description
8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide is a quinoline derivative known for its diverse applications in scientific research. This compound features a quinoline core substituted with a methoxy group at the 8th position, a phenylethyl group at the nitrogen atom, and a sulfonamide group at the 5th position. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of 8-methoxyquinoline, which can be synthesized from 5-chloro-2-nitroaniline through a series of reactions including nitration, reduction, and cyclization . The quinoline derivative is then subjected to sulfonation to introduce the sulfonamide group at the 5th position. The final step involves the alkylation of the nitrogen atom with 2-phenylethyl bromide under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The phenylethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
8-methoxyquinoline: Lacks the sulfonamide and phenylethyl groups, making it less versatile in biological applications.
N-(2-phenylethyl)quinoline-5-sulfonamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
Quinoline-5-sulfonamide:
Uniqueness
8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-23-16-9-10-17(15-8-5-12-19-18(15)16)24(21,22)20-13-11-14-6-3-2-4-7-14/h2-10,12,20H,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNSSIMZPUPBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)NCCC3=CC=CC=C3)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49680060 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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